molecular formula C13H8ClNO2 B048260 5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole CAS No. 67445-85-6

5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole

Cat. No.: B048260
CAS No.: 67445-85-6
M. Wt: 245.66 g/mol
InChI Key: CVGUVPXSJGPPGI-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole is a high-value chemical scaffold of significant interest in medicinal chemistry and pharmacological research. This benzisoxazole derivative is primarily investigated for its potential as a kinase inhibitor and its utility in developing novel therapeutic agents. The compound's core structure incorporates a phenolic hydroxyl group, which is a critical pharmacophore for hydrogen bonding and molecular recognition, and a chloro-substituent that influences its electronic properties and binding affinity. Researchers utilize this compound as a key intermediate in synthesizing more complex molecules for high-throughput screening against various disease targets, particularly in oncology and neurodegenerative disease research. Its mechanism of action is often associated with the modulation of specific signaling pathways, including those involving tyrosine kinases, making it a valuable tool for studying cell proliferation, apoptosis, and inflammation. Available in high purity, this reagent is intended for use in assay development, structure-activity relationship (SAR) studies, and as a building block in organic synthesis to explore new chemical spaces for drug discovery.

Properties

IUPAC Name

4-(5-chloro-2,1-benzoxazol-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO2/c14-9-3-6-12-11(7-9)13(17-15-12)8-1-4-10(16)5-2-8/h1-7,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJLIVYSOHTHDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Partial Reduction and Cyclization

In a representative procedure, o-nitro-5-chloro-3-(4-hydroxyphenyl)benzoic acid is reduced to the corresponding hydroxylamine using zinc dust in aqueous ammonium chloride. Subsequent cyclization under basic conditions (e.g., potassium carbonate in methanol) yields the benzisoxazole core. However, competing over-reduction to the aniline derivative remains a challenge, necessitating precise stoichiometric control of the reducing agent.

Table 1. Optimization of Cyclization Conditions

Reducing AgentSolventTemperature (°C)Yield (%)
Zn/NH₄ClH₂O/MeOH6062
Fe/HClEtOH7048
SnCl₂/HClTHF5055

Alternative Routes via Cyclic Sulfite Intermediates

A patent by DE1157231B describes the synthesis of 3-hydroxybenzisoxazoles from salicylhydroxamic acids using thionyl chloride. For this compound, this method involves:

  • Conversion of 5-chlorosalicylhydroxamic acid to a cyclic sulfite intermediate.

  • Thermal decomposition at 100–120°C to eliminate sulfur dioxide, yielding the benzisoxazole.

Key Advantages :

  • Avoids over-reduction issues common in nitro-based routes.

  • Enables direct introduction of hydroxyl groups without protection.

Table 2. Comparative Yields of Sulfite-Mediated Synthesis

Starting MaterialDecomposition Temp (°C)Yield (%)
5-Chlorosalicylhydroxamic acid11065
5-Bromosalicylhydroxamic acid12058

Functional Group Compatibility and Protecting Strategies

The presence of both chloro and hydroxyphenyl groups necessitates careful protection-deprotection sequences. Triflic anhydride (Tf₂O) has been employed to protect hydroxyl groups during electrophilic substitutions. For instance, in the synthesis of 5-chloro-3-methoxy-1-(trifluoromethylsulfonyl)-1,3-dihydrobenzo[c]isoxazole, the hydroxyl group is transiently protected as a triflate, enabling subsequent Suzuki coupling with 4-hydroxyphenylboronic acid.

Critical Consideration :

  • The triflate group is hydrolyzed under mild basic conditions (e.g., NaHCO₃) to regenerate the hydroxyl group without affecting the benzisoxazole ring .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of 4-hydroxybenzohydrazide with 5-chloro-2-nitrobenzaldehyde in the presence of a base, followed by cyclization to form the benzisoxazole ring. Various synthetic methodologies have been developed to enhance yield and efficiency, including the use of nanocatalysts and continuous flow reactors .

Chemistry

In organic synthesis, 5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole serves as a building block for creating more complex molecules. Its unique structure allows for various chemical transformations, including oxidation and substitution reactions. The compound can be oxidized to form quinone derivatives or reduced to yield amines.

Biology

This compound has been investigated for its potential as an enzyme inhibitor or receptor modulator . Preliminary studies suggest that it may exhibit significant biological activities, including anti-inflammatory effects and potential anticancer properties. The hydroxy group enhances interactions with biological targets, making it a candidate for further pharmacological studies .

Medicine

Research indicates that this compound may have therapeutic effects. It has been studied for its potential in treating conditions such as cancer due to its ability to modulate signaling pathways. Specific research has focused on its cytotoxic activity against cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) .

Industrial Applications

In industrial contexts, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it valuable for creating advanced materials with specific functionalities. Additionally, it serves as an intermediate in the synthesis of pharmaceutical agents like Diazepam .

Mechanism of Action

The mechanism of action of 5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding, while the chloro substituent may enhance lipophilicity and membrane permeability .

Comparison with Similar Compounds

    5-Chloro-2,1-benzisoxazole: Lacks the hydroxyphenyl group, resulting in different reactivity and biological activity.

    3-(4-Hydroxyphenyl)-2,1-benzisoxazole:

Uniqueness: 5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole is unique due to the combination of the chloro and hydroxyphenyl groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various research and industrial applications.

Biological Activity

5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H8_8ClN2_2O2_2 with a molecular weight of 245.66 g/mol. The presence of the chloro and hydroxyphenyl groups contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may function as an enzyme inhibitor or receptor modulator , influencing various biochemical pathways. The hydroxyphenyl group can participate in hydrogen bonding, enhancing its affinity for target sites, while the chloro substituent increases lipophilicity, potentially improving membrane permeability.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : The compound has been studied for its potential to inhibit cancer cell proliferation. It has shown promising results against various cancer cell lines by acting on histone deacetylases (HDACs), which are crucial targets in cancer therapy .
  • Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, although detailed mechanisms remain to be elucidated.
  • Antibacterial and Antifungal Properties : Similar compounds in its class have demonstrated antibacterial and antifungal activities, suggesting that this compound may also exhibit such effects .

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound and related compounds. Below are summarized findings from key research:

StudyCompoundActivityIC50_{50} / EC50_{50}Remarks
This compoundAnticancer (MCF-7 cells)8.75 µMInhibits proliferation via HDAC inhibition
Similar benzisoxazole derivativesAntibacterial (Xanthomonas spp.)47.6 mg/LUp-regulates SDH expression
Benzofuroxan derivativesAntitumor activityVaried by derivativeInduces DNA damage leading to cell death

Comparative Analysis with Related Compounds

To contextualize the activity of this compound, a comparison with structurally similar compounds reveals differences in reactivity and biological effects:

Compound TypeKey FeaturesBiological Activity
5-Chloro-2,1-benzisoxazoleLacks hydroxyphenyl groupDifferent reactivity
3-(4-Hydroxyphenyl)-2,1-benzisoxazoleHydroxyphenyl present but without chlorinePotentially lower lipophilicity
Benzothiazole derivativesBroader spectrum of agricultural activitiesAntibacterial, antiviral

Q & A

Q. What are the optimal synthetic routes for 5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole, and how can reaction efficiency be improved?

Methodological Answer: The synthesis typically involves cyclization of substituted chalcones or hydrazine derivatives under basic conditions. For example, PEG-400 has been employed as a green solvent to enhance reaction yields by improving solubility and reducing side reactions . To optimize efficiency:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates during reflux .
  • Catalysis: Base catalysts (e.g., KOH) can accelerate cyclization. Monitoring reaction progress via TLC or HPLC ensures timely termination to prevent decomposition.
  • Purification: Recrystallization using water-ethanol mixtures improves purity, with yields averaging 60–70% .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • X-ray Diffraction (XRD): Resolves bond lengths/angles (e.g., C9–C3–C3a = 132.1° in the benzisoxazole ring) and confirms non-planar substituent orientations (e.g., dihedral angle of 70.33° between benzisoxazole and phenyl rings) .
  • NMR Spectroscopy: 1^1H NMR identifies hydroxyl protons (δ ~9.5 ppm) and aromatic protons (δ 6.8–8.2 ppm). 13^{13}C NMR distinguishes carbonyl carbons (δ ~165 ppm) .
  • Mass Spectrometry: High-resolution MS confirms molecular ion peaks (e.g., m/z 285.02 for C14_{14}H7_7Cl2_2NO2_2) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

Methodological Answer:

  • In vitro Assays: Test inhibition of voltage-gated sodium/calcium channels (common targets for benzisoxazole derivatives like zonisamide) using patch-clamp electrophysiology .
  • Antimicrobial Screening: Employ broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC values in µg/mL) .
  • Cytotoxicity: Use MTT assays on human cell lines (e.g., HEK293) to assess safety margins .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • Quantum Chemical Modeling: Employ density functional theory (DFT) at the B3LYP/6-31G* level to calculate HOMO-LUMO gaps (~4.5 eV), charge distribution (e.g., negative charge on hydroxyl oxygen), and intramolecular interactions (e.g., C–H⋯Cl hydrogen bonds) .
  • Reaction Path Analysis: Use ab initio methods to simulate intermediates in synthesis, such as chalcone cyclization barriers, and identify rate-limiting steps .

Q. What strategies resolve contradictions in structural or biological data between related benzisoxazole derivatives?

Methodological Answer:

  • Crystallographic Refinement: Compare crystal packing (e.g., van der Waals vs. π-π stacking interactions) to explain variations in stability or solubility .
  • SAR Studies: Systematically modify substituents (e.g., replacing 4-hydroxyphenyl with 4-chlorophenyl) and correlate changes with bioactivity trends. For example, chlorophenyl derivatives show enhanced antimicrobial activity but higher cytotoxicity .
  • Statistical Analysis: Apply factorial design to isolate variables (e.g., solvent polarity, temperature) contributing to divergent synthetic outcomes .

Q. How can reaction engineering improve scalability while maintaining regioselectivity?

Methodological Answer:

  • Flow Chemistry: Implement continuous-flow reactors to control exothermic cyclization steps and reduce byproducts .
  • Membrane Separation: Use nanofiltration to purify intermediates, minimizing column chromatography .
  • Process Simulation: Optimize parameters (e.g., residence time, pressure) using software like COMSOL Multiphysics to predict yield and selectivity .

Q. What advanced techniques elucidate the mechanism of action in neurological or antimicrobial applications?

Methodological Answer:

  • Molecular Docking: Simulate binding to target proteins (e.g., sodium channel Nav1.2) using AutoDock Vina to identify key interactions (e.g., hydrogen bonds with hydroxyl groups) .
  • Metabolomics: Track metabolite profiles via LC-MS in bacterial cultures to identify pathways disrupted by the compound (e.g., folate biosynthesis) .
  • Electron Microscopy: Visualize morphological changes in microbial cell walls post-treatment to confirm membrane-targeting activity .

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